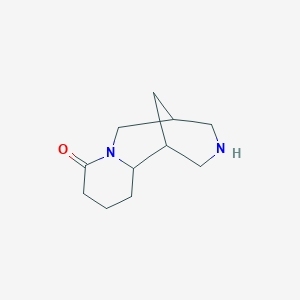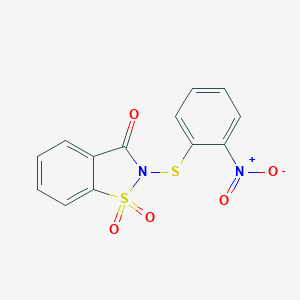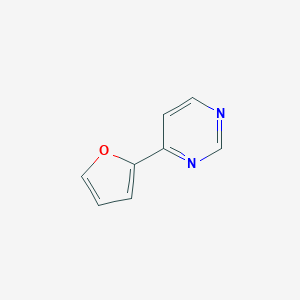
4-(Furan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6N2O. It is also known as 2-furylpyrimidine and has a furan ring attached to a pyrimidine ring. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 4-(Furan-2-yl)pyrimidine varies depending on its application. In the pharmaceutical industry, it has been found to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Biochemical And Physiological Effects
4-(Furan-2-yl)pyrimidine has been found to exhibit various biochemical and physiological effects depending on its application. In the pharmaceutical industry, it has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Furan-2-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit different biochemical and physiological effects depending on its application. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-(Furan-2-yl)pyrimidine. In the pharmaceutical industry, further research is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, further research is needed to optimize its effectiveness as a pesticide and herbicide. In the materials science field, further research is needed to develop new applications for its semiconducting and luminescent properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
Several methods have been developed for the synthesis of 4-(Furan-2-yl)pyrimidine. One of the most commonly used methods involves the reaction of 2-chloro-4-nitropyrimidine with furan in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 2-aminopyrimidine with furfural in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid.
Scientific Research Applications
4-(Furan-2-yl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, it has been studied as a potential pesticide and herbicide. In the materials science field, it has been investigated for its potential use in organic electronics and optoelectronics.
properties
CAS RN |
17749-82-5 |
|---|---|
Product Name |
4-(Furan-2-yl)pyrimidine |
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H |
InChI Key |
JJVYEIIAFBXFEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC=NC=C2 |
Canonical SMILES |
C1=COC(=C1)C2=NC=NC=C2 |
synonyms |
Pyrimidine, 4-(2-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



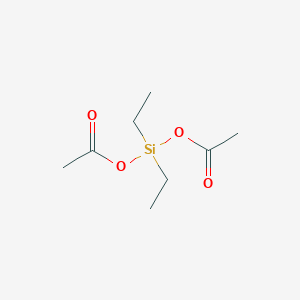
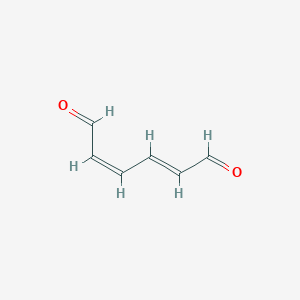
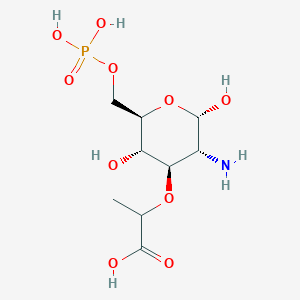
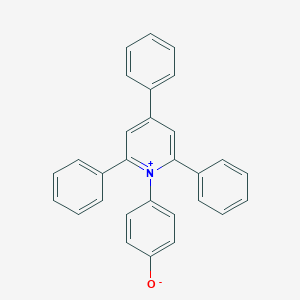
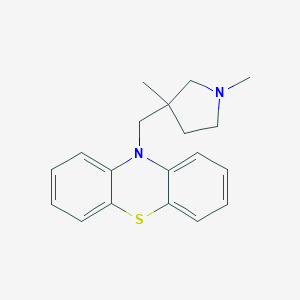
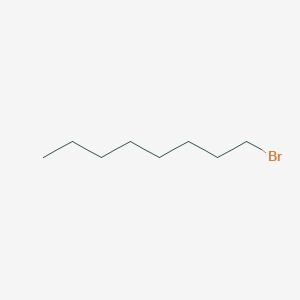
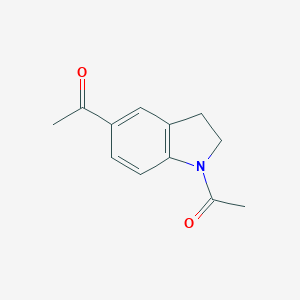
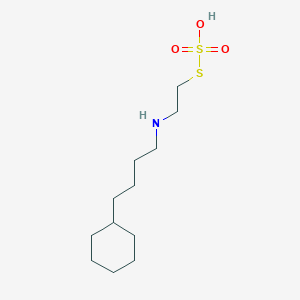
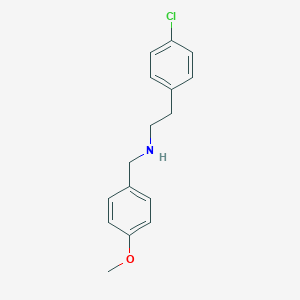
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
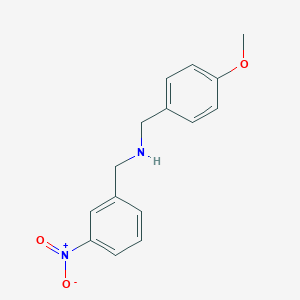
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
